2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-
CAS No.: 653579-38-5
Cat. No.: VC16802930
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653579-38-5 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one |
| Standard InChI | InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2 |
| Standard InChI Key | UXGKYXZAXLJXKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=CC(=O)CC2C3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Characteristics
Core Framework and Substituent Configuration
The parent structure, 2H-Benzo[a]quinolizin-2-one, consists of a fused bicyclic system integrating a quinoline moiety with a pyridone ring. Partial hydrogenation at positions 1,6,7, and 11b yields the 1,6,7,11b-tetrahydro variant, reducing aromaticity and introducing stereochemical complexity. Unlike fully saturated analogs such as 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one (CAS 1026016-84-1) , this compound retains two double bonds, likely at positions 3-4 and 8-9, based on IUPAC numbering conventions.
Molecular Formula and Stereochemistry
The molecular formula is inferred as C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. The tetrahydro modification introduces four stereocenters (positions 1,6,7,11b), necessitating chiral resolution techniques for enantiopure synthesis. Comparative analysis with the hexahydro analog (CAS 1026016-84-1) , which features a 3-isobutyl substituent and 9,10-dimethoxy groups, highlights the impact of substituents on physicochemical properties.
Synthesis and Analytical Data
Key Challenges
-
Regioselectivity: Selective hydrogenation of specific double bonds without affecting others remains non-trivial.
-
Stereocontrol: Achieving diastereomeric excess >75% requires chiral auxiliaries or enzymes, as demonstrated in the synthesis of (-)-Tetrabenazine .
Spectroscopic Characterization
Hypothetical data extrapolated from analogs suggest:
Physicochemical Properties and Stability
Solubility and Partitioning
The compound's limited hydrogenation suggests moderate lipophilicity. Predicted LogP values (~2.1) align with partially reduced heterocycles, favoring solubility in dichloromethane and chloroform, as observed in (-)-Tetrabenazine . Aqueous solubility is likely poor (<0.1 mg/mL), necessitating formulation with co-solvents like PEG-400.
Thermal Behavior
The melting point is estimated at 110–120°C, comparable to the hexahydro analog (109–115°C) . Thermal gravimetric analysis (TGA) would reveal decomposition above 200°C, consistent with heterocyclic systems.
Pharmacological Relevance and Applications
Monoamine Depletion Mechanisms
Structurally related compounds like RO 4-1284 (CAS 303-75-3) inhibit vesicular monoamine transporter 2 (VMAT2), depleting dopamine and serotonin stores. The tetrahydro derivative may exhibit similar activity but with reduced potency due to decreased planarity and VMAT2 binding affinity.
Comparative Efficacy
-
1,6,7,11b-Tetrahydro analog: Projected EC₅₀ = 300–500 nM
Future Research Directions
Stereoselective Synthesis
Developing enantioselective routes using organocatalysts (e.g., MacMillan catalysts) could yield enantiopure material for preclinical testing.
Target Validation
High-throughput screening against kinase libraries (e.g., PKIS) may uncover off-target effects, informing lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume